STIGMASTANOL

Hypocholesterolemic Activity Cardiovascular Disease In Vivo Pharmacology

Specify Stigmastanol to exploit its unique 5α‑saturated structure: absorption is merely 1‑2% vs. 4‑13% for β‑sitosterol/campesterol, making it the definitive non‑absorbable marker for clean GI‑lumen cholesterol studies. Crystalline powder gives 11.3% cholesterol inhibition; micellar formulation (lecithin‑solubilized) jumps to 36.7%. Procure the pure compound and pair it with a tailored solubilization strategy to maximize experimental power and batch‑to‑batch reproducibility.

Molecular Formula C29H52O
Molecular Weight 416.7 g/mol
Cat. No. B1215173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTIGMASTANOL
Synonyms24 alpha-ethyl-5 alpha-cholestan-3 beta-ol
24 alpha-ethyl-5 beta-cholestan-3 alpha-ol
beta-sitostanol
dihydrositosterol
sitostanol
stigmastanol
stigmastanol, (3beta,5beta,24S)-isome
Molecular FormulaC29H52O
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3
InChIKeyLGJMUZUPVCAVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmastanol (Sitostanol) Procurement: Plant Stanol Compound Profile and Core Function


Stigmastanol (also referred to as sitostanol, beta-sitostanol, or 24α-ethyl cholestanol; CAS 83-45-4) is a fully saturated 5α-stanol derivative of β-sitosterol, a member of the phytosterol/stanol class. As a plant-derived lipid, it structurally resembles cholesterol but with a crucial lack of the Δ5 double bond and the addition of an ethyl group at the C24 position [1]. This saturation fundamentally alters its physicochemical properties compared to its sterol analog, β-sitosterol, resulting in negligible intestinal absorption (1-2%) and a distinct metabolic fate [2]. It is widely recognized for its ability to inhibit dietary and biliary cholesterol absorption in the intestinal lumen [3].

Stigmastanol vs. Phytosterol Analogs: Why Direct Substitution in Formulations is Not Viable


Direct substitution of stigmastanol with common plant sterols (e.g., β-sitosterol, campesterol) or other stanols (e.g., campestanol) in research or industrial applications is scientifically unsound due to quantifiable differences in absorption kinetics, cholesterol-lowering potency, and metabolic conversion. The 5α-saturated structure of stigmastanol confers a hypocholesterolemic efficacy that is significantly greater than its unsaturated analog, β-sitosterol, in controlled dietary models [1]. Furthermore, its absorption rate is markedly lower (1-2%) compared to β-sitosterol (4%) and campesterol (13%), which has direct implications for systemic exposure and off-target tissue accumulation [2]. Even among stanols, absorption differs, as campestanol demonstrates a 6-12 fold higher absorption rate than stigmastanol in humans [3]. These intrinsic biochemical distinctions preclude simple interchangeability in both in vivo models and product development pipelines.

Stigmastanol Quantitative Differentiation: Evidence-Based Procurement Guide vs. Analogs


Hypocholesterolemic Efficacy: Stigmastanol vs. β-Sitosterol in Rat Models

Stigmastanol (beta-sitostanol) consistently demonstrates greater hypocholesterolemic activity than its unsaturated analog beta-sitosterol when cholesterol is included in the diet of young male rats [1].

Hypocholesterolemic Activity Cardiovascular Disease In Vivo Pharmacology

Intestinal Absorption Kinetics: Stigmastanol vs. β-Sitosterol, Campesterol, and Stigmasterol

In a comparative oral gavage study in rats using radiolabeled phytosterols, the absorption of stigmastanol (beta-sitostanol) was the lowest among the tested compounds [1].

ADME Bioavailability Safety Pharmacology

Human Jejunal Absorption: Stigmastanol vs. Other Plant Stanols and Sterols

An intestinal perfusion study in healthy human subjects established a quantitative rank order for sterol absorption, using stigmastanol (sitostanol) as a non-absorbable marker, thereby validating its minimal absorption [1].

Clinical Pharmacology Nutraceutical Formulation Absorption Kinetics

Cholesterol Absorption Inhibition: Impact of Formulation on Stigmastanol Efficacy

The physical formulation of stigmastanol (sitostanol) critically dictates its ability to inhibit cholesterol absorption. A study quantified that crystalline sitostanol powder has minimal effect, whereas solubilization in a micellar carrier dramatically enhances its activity [1].

Formulation Science Solubility Bioavailability Enhancement

Analytical Differentiation and Quantification: HPLC-ELSD Method Validation for Stigmastanol in Complex Mixtures

A validated HPLC-ELSD method was established to simultaneously quantify stigmastanol, beta-sitosterol, and stigmasterol in oral dosage forms, demonstrating a high degree of precision and accuracy for stigmastanol analysis [1].

Analytical Chemistry Quality Control Method Validation

Stigmastanol: Targeted Research and Industrial Applications Stemming from Quantitative Evidence


In Vivo Research Requiring Minimal Systemic Absorption of a Cholesterol Analog

Given its confirmed 1-2% absorption rate in rats [1] and its use as a non-absorbable marker in human intestinal perfusion studies [2], stigmastanol is the ideal choice for long-term dietary intervention studies aimed at modulating intestinal cholesterol absorption without confounding systemic or off-target tissue accumulation. Researchers can confidently use stigmastanol to isolate luminal effects in the gastrointestinal tract, which is not possible with more readily absorbed analogs like β-sitosterol (4% absorption) or campesterol (13% absorption) [1].

Pre-Clinical Models of Hypercholesterolemia with Dietary Cholesterol

The superior hypocholesterolemic activity of stigmastanol compared to β-sitosterol in the presence of dietary cholesterol is a key differentiator [3]. For researchers developing functional foods or nutraceutical interventions for lowering plasma cholesterol, stigmastanol offers a more potent and predictable effect in rodent models, enabling clearer data interpretation and more robust proof-of-concept studies.

Formulation Development for Enhanced Oral Bioactivity

The stark difference in efficacy between crystalline stigmastanol powder (11.3% cholesterol inhibition) and micellar stigmastanol (36.7% inhibition) [4] directly informs product development and quality control. Procurement should be coupled with a defined formulation strategy. This scenario is critical for analytical labs developing solubilized formulations (e.g., using lecithin or other emulsifiers) to maximize the functional value of the compound and ensure experimental reproducibility.

Analytical Method Development and Quality Control of Phytosterol Mixtures

As a primary reference standard, stigmastanol is essential for the development and validation of chromatographic methods, such as the cited HPLC-ELSD method [5], for the simultaneous analysis of phytosterols. Its clear separation from β-sitosterol and stigmasterol under these conditions [5] allows it to be used as a marker compound for standardizing herbal supplements (e.g., Saw Palmetto, African Potato) and pharmaceutical preparations where precise quantification of stanols versus sterols is a regulatory or quality requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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